molecular formula C8H10O3S B148381 Methyl-D3 P-toluenesulfonate CAS No. 7575-93-1

Methyl-D3 P-toluenesulfonate

Cat. No. B148381
CAS RN: 7575-93-1
M. Wt: 189.25 g/mol
InChI Key: VUQUOGPMUUJORT-BMSJAHLVSA-N
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Description

Carbonylation of Formaldehyde Catalyzed by p-Toluenesulfonic Acid

The study presented in paper explores a catalytic system that includes p-toluenesulfonic acid, a transition metal complex, and an ionic liquid solvent for the carbonylation of formaldehyde. This process is followed by esterification with methanol to produce methyl glycolate. The system demonstrates a higher yield of methyl glycolate at lower CO pressure compared to solid acid catalysts, suggesting a potential for synthesizing methyl glycolate with reduced corrosion.

Neighboring Hydrogen, Isotope Effect, and Conformation in Solvolysis

Paper investigates the solvolysis of 3-methyl-2-butyl p-toluenesulfonate and its deuterated analog. The study reveals a significant isotope effect on the solvolysis rate and a small effect on product composition. The findings indicate a high value for the ratio of rate constants for anchimerically assisted and unassisted solvolysis processes, with conformational considerations explaining the low degree of rate acceleration.

Synthesis and Enantiomeric Purity of Dihydroxy Methylbutyl p-Toluenesulfonate

In paper , the synthesis of (R)- and (S)-2,3-dihydroxy-3-methylbutyl p-toluenesulfonate is revisited due to discrepancies in reported melting points and optical rotations. The study corrects the data for the (S)-enantiomer and introduces a method for determining enantiomeric purity using a chiral lanthanide shift reagent on 1H NMR spectra. The synthesis of the (S)-enantiomer is improved, starting from L-serine, and both compounds show an enantiomeric excess of over 94%.

Synthesis of Aminopyrazolo[3,4-d]pyrimidine Derivatives

The research in paper describes the reaction of N-bis(methylthio)methylene-p-toluenesulfonamide with active methylene compounds to produce 3-methylthio-3-p-toluenesulfonylaminopropenenitrile derivatives. These derivatives serve as starting materials for the synthesis of 3,5-diaminopyrazole derivatives, which are key intermediates for the synthesis of 3-aminopyrazolo[3,4-d]pyrimidine derivatives.

Use of Methyl p-Toluenesulfonate Labeled with Hydrogen Isotopes

Paper details the preparation of methyl p-toluenesulfonates labeled with hydrogen isotopes by catalytic dehalogenation of bromomethyl p-toluenesulfonate with tritium and deuterium. The labeling is localized in the methoxy group, and the reagent is used to prepare isotopically labeled biologically active compounds. This method provides a way to introduce isotopic labels into various functional groups such as -OCH3, -COOCH3, and -SCH3.

Scientific Research Applications

  • Organic Synthesis

    • Methyl P-toluenesulfonate is used as a methylating agent in organic synthesis .
  • Catalyst for Alkyd Resins

    • It acts as a catalyst for alkyd resins .
  • Selective 1-Substitution Reaction of Tetrazole

    • It is employed in selective 1-substitution reaction of tetrazole .
  • Preparation of Dyes

    • Methyl-d3 Toluenesulfonate is used to prepare rhodacyanine dyes as antimalarials .
  • Synthesis of Fascaplysin Derivatives

    • It is used in the synthesis of fascaplysin derivatives with CDK4 inhibitory activities .
  • Pharmaceutical Industry

    • Methyl P-toluenesulfonate is used in the manufacturing process as a counterion to salt formation in the pharmaceutical industry .
  • Quantitation of P-Toluenesulfonates Genotoxic Impurities

    • Methyl-D3 P-toluenesulfonate is used in the accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV .
  • Preparation of Various Compounds

    • Methyl-D3 P-toluenesulfonate is used in the preparation of various compounds such as 1-METHYL-3- (P-TOSYLAMINO)PROPYL P-TOLUENESULFONATE, 2-METHYL-2-THIOPSEUDOUREA P-TOLUENESULFONATE, 2-METHYL-2-NITROPROPYL P-TOLUENESULFONATE, and others .
  • Stable SEI Layer Formation

    • Methyl-D3 P-toluenesulfonate is used in forming a stable SEI layer by the synergy effect, which is crucial to prevent cell swelling and delamination of electrodes, significantly impacting the long-term cycling stability of Li-ion batteries .
  • Preparation of Various Compounds

    • Methyl-D3 P-toluenesulfonate is used in the preparation of various compounds such as 1-METHYL-2-OXOCYCLOPENTYLMETHYL P-TOLUENESULFONATE, 2-METHYL-2-NITROPROPYL P-TOLUENESULFONATE, 2-METHYL-2-THIOPSEUDOUREA P-TOLUENESULFONATE, and others .
  • Preparation of N-Cyclohexyl-N′- (2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate

    • Methyl-D3 P-toluenesulfonate is used in the preparation of N-Cyclohexyl-N′- (2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate .
  • Preparation of P-TOLUENESULFONIC (3-METHYL-2-BENZOTHIAZOLINYLIDENE)HYDRAZIDE

    • Methyl-D3 P-toluenesulfonate is used in the preparation of P-TOLUENESULFONIC (3-METHYL-2-BENZOTHIAZOLINYLIDENE)HYDRAZIDE .

Safety And Hazards

Methyl-D3 P-toluenesulfonate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Methyl-D3 P-toluenesulfonate has been used in the preparation of rhodacyanine dyes as antimalarials and in the synthesis of fascaplysin derivatives with CDK4 inhibitory activities . These applications suggest potential future directions in medicinal chemistry and drug development.

properties

IUPAC Name

trideuteriomethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQUOGPMUUJORT-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-D3 P-toluenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GE Jackson, KT Leffek - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… Methyl-d3 p-toluenesulfonate was prepared by a similar procedure. The protium analogues were purchased from Eastman Organic Chemicals. The solvent was prepared and analyzed …
Number of citations: 5 cdnsciencepub.com
GP Rizzi, RA Sanders - Special Publications of the Royal Society …, 1996 - books.google.com
… The sodium salt of methyl-d; alcohol reacted with p-toluenesulfonyl chloride to form methyl-d3 p-toluenesulfonate. Reaction of the labelled methyl tosylate with …
Number of citations: 5 books.google.com
S Huber, TK Ha, A Bauder - Journal of molecular structure, 1997 - Elsevier
… First methanol-d4 was added to p-toluenesulfonic acid to form methyl-d3-p-toluenesulfonate according to the method of Drahowzal and Klamann [3]. The product was reacted with …
Number of citations: 2 www.sciencedirect.com
SW Shields - 2014 - repository.library.carleton.ca
Part A: We report the first efforts toward regiospecifically and stereospecifically or stereoselectively C9 and C10 deuterio labelled dihydrosterculic acids. The acids were prepared from (…
Number of citations: 1 repository.library.carleton.ca
M Cantin - 1995 - era.library.ualberta.ca
General Aspects Fredericamycin A was isolated from a strain of Streptomyces griseus from a soil sample in Frederick, Maryland. The interest of the scientific and medical community in …
Number of citations: 3 era.library.ualberta.ca

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